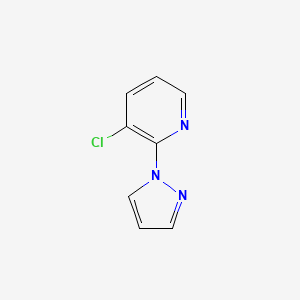

3-chloro-2-(1H-pyrazol-1-yl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOIHWJKSLVIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290284 | |

| Record name | 3-Chloro-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934405-35-3 | |

| Record name | 3-Chloro-2-(1H-pyrazol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934405-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Chemical Landscape: A Technical Guide to the CAS Numbers of 1-(3-chloropyridin-2-yl)-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1-(3-chloropyridin-2-yl)-1H-pyrazole Scaffold

In the landscape of modern medicinal and agricultural chemistry, the 1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold has emerged as a privileged structure, underpinning the development of a multitude of bioactive compounds.[1][2][3] Its unique electronic and steric properties make it a versatile building block for designing molecules with a wide range of therapeutic and practical applications.[2] From potent insecticides to promising new drug candidates for various diseases, the derivatives of this core structure are at the forefront of chemical innovation.[4][5][6]

This technical guide provides an in-depth exploration of the Chemical Abstracts Service (CAS) numbers associated with 1-(3-chloropyridin-2-yl)-1H-pyrazole derivatives. A CAS Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in a global context.[7][8][9][10] For researchers and developers, accurate CAS number identification is critical for database searches, regulatory compliance, and clear communication of chemical entities.[7][8]

The Core Scaffold: Structure and Nomenclature

The foundational structure consists of a pyrazole ring attached to a 3-chloropyridine ring at the N1 position of the pyrazole. The versatility of this scaffold arises from the potential for substitution at various positions on both the pyrazole and pyridine rings, leading to a vast library of derivatives with distinct properties.

Diagram of the Core 1-(3-chloropyridin-2-yl)-1H-pyrazole Scaffold

Caption: General structure of the 1-(3-chloropyridin-2-yl)-1H-pyrazole core.

CAS Numbers of Key 1-(3-chloropyridin-2-yl)-1H-pyrazole Derivatives

The following table summarizes the CAS numbers for several notable derivatives of the 1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. This is not an exhaustive list but represents a range of substitutions commonly encountered in research and development.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | C₉H₅BrClN₃O₂ | An important intermediate in the synthesis of insecticides like Rynaxypyr.[11][12][13][14] The synthesis of this compound is a key step in creating a class of potent ryanodine receptor activators.[14] |

| 3-Chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 458543-79-8 | C₉H₅Cl₂N₃O₂ | A derivative with an additional chlorine substitution on the pyrazole ring.[15][16] |

| 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 438450-39-6 | C₁₀H₅ClF₃N₃O₂ | The trifluoromethyl group is a common bioisostere in medicinal chemistry, often enhancing metabolic stability and binding affinity.[17] |

| 1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Not specified | C₁₀H₅ClF₃N₃O₂ | An isomer of the previous entry, with the trifluoromethyl and carboxylic acid groups at different positions on the pyrazole ring.[18] |

| 1-(3-chloropyridin-2-yl)-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxylic acid | 1352319-02-8 | C₁₄H₈ClF₃N₇O₂ | A more complex derivative incorporating a tetrazole moiety, often used to mimic a carboxylic acid group with different pharmacokinetic properties.[19][20] |

Synthetic Strategies and Methodologies

The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazole derivatives typically involves a multi-step approach, with the key step being the formation of the pyrazole ring.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazole derivatives.

Exemplary Protocol: Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

This protocol is a conceptual illustration based on common synthetic transformations in heterocyclic chemistry and patent literature.[21]

Step 1: Pyrazole Ring Formation

-

Reactants: A suitable hydrazine (e.g., hydrazine hydrate) is reacted with a 1,3-dicarbonyl compound that will provide the desired substituents on the pyrazole ring.

-

Conditions: The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating.

-

Rationale: This cyclocondensation reaction is a fundamental and efficient method for constructing the pyrazole core.

Step 2: Bromination

-

Reactant: The formed pyrazole is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine.

-

Conditions: The reaction is usually performed in a chlorinated solvent like dichloromethane or chloroform.

-

Rationale: This step introduces the bromine atom at a specific position on the pyrazole ring, which is a key feature of the target molecule.

Step 3: N-Arylation

-

Reactants: The brominated pyrazole is coupled with 2,3-dichloropyridine.

-

Conditions: This is often a copper- or palladium-catalyzed cross-coupling reaction, or a nucleophilic aromatic substitution under basic conditions.

-

Rationale: This crucial step attaches the 3-chloropyridin-2-yl moiety to the pyrazole nitrogen.

Step 4: Carboxylation

-

Reactant: A precursor with a group that can be converted to a carboxylic acid (e.g., a methyl group) is oxidized.

-

Conditions: Strong oxidizing agents like potassium permanganate are typically used.

-

Rationale: This final step installs the carboxylic acid functionality, which is important for the biological activity of many derivatives.

Applications and Significance in Research and Development

Derivatives of the 1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold have demonstrated significant utility in several key areas:

-

Agrochemicals: The most prominent application is in the development of insecticides.[4][5] For example, compounds based on this scaffold are known to be potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[14]

-

Pharmaceuticals: This scaffold is being investigated for a range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[1][6][22] The ability to easily modify the substituents on the core structure allows for the fine-tuning of pharmacological properties.[2]

Conclusion

The 1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold is a cornerstone in the design of novel bioactive molecules. A thorough understanding of the CAS numbers associated with its derivatives is essential for researchers and developers to effectively navigate the vast chemical and patent literature. This guide provides a foundational understanding of the key derivatives, their unique identifiers, and the synthetic logic behind their creation, empowering scientists to accelerate their research and development efforts in this exciting field.

References

-

CAS REGISTRY | CAS. (n.d.). Retrieved February 21, 2026, from [Link]

- Wang, Z., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal, 11(1), 50.

- Wu, Z., et al. (2014). Synthesis and Bioactivities of Novel 1-(3-Chloropyridin-2-yl)-N-Substituted-5-(Trifluoromethyl)

- Wang, Z., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed.

-

CAS Registry - List Details - SRS | US EPA. (2025, December 14). Retrieved February 21, 2026, from [Link]

-

Understanding CAS Registry Number: a Key Identifier for Chemical Substances. (n.d.). Retrieved February 21, 2026, from [Link]

-

CAS Registry Number - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

-

CAS Registry - FAIRsharing. (2014, November 4). Retrieved February 21, 2026, from [Link]

-

1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid - PubChemLite. (n.d.). Retrieved February 21, 2026, from [Link]

-

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

- He, H. B., et al. (2009). Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o95.

-

3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

-

1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C10H5ClF3N3O2 | CID - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2023).

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved February 21, 2026, from [Link]

- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents. (n.d.).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (2022). Molecules, 27(15), 4933.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. nbinno.com [nbinno.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS REGISTRY | CAS [cas.org]

- 8. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 9. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 10. FAIRsharing [fairsharing.org]

- 11. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [sigmaaldrich.com]

- 12. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]

- 13. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | C9H5BrClN3O2 | CID 11587535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Buy 3-Chloro-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylic acid | 458543-79-8 [smolecule.com]

- 16. 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | C9H5Cl2N3O2 | CID 21107332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C10H5ClF3N3O2 | CID 11392184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. PubChemLite - 1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid (C10H5ClF3N3O2) [pubchemlite.lcsb.uni.lu]

- 19. 1-(3-chloropyridin-2-yl)-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxylic acid (CAS NO:1352319-02-8) | 1-(3-chloropyridin-2-yl)-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxylic acid Manufacturer and Suppliers | Scimplify [scimplify.com]

- 20. 1352319-02-8|1-(3-Chloropyridin-2-yl)-3-((5-(trifluoromethyl)-2H-tetrazol-2-yl)methyl)-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 21. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 22. scilit.com [scilit.com]

3-chloro-2-pyrazolylpyridine as a bidentate ligand scaffold

The following technical guide details the utility, synthesis, and coordination chemistry of 3-chloro-2-(1H-pyrazol-1-yl)pyridine , a specialized bidentate ligand scaffold.

Technical Guide for Ligand Design & Application

Executive Summary: The "Ortho-Chloro" Effect

The 3-chloro-2-pyrazolylpyridine scaffold represents a privileged class of N,N'-bidentate ligands. Unlike unsubstituted 2-pyrazolylpyridines, the introduction of a chlorine atom at the 3-position of the pyridine ring (ortho to the inter-ring bond) introduces a critical steric and electronic control element .

For drug development and catalysis, this scaffold offers three distinct advantages:

-

Conformational Locking: The steric bulk of the 3-chloro substituent forces a non-planar twist between the pyridine and pyrazole rings in the free ligand, which can be relieved upon metal coordination, creating a "hemilabile" character desirable in catalysis.

-

Electronic Tuning: The electron-withdrawing nature of the chlorine modulates the basicity of the pyridine nitrogen, tuning the redox potentials of derived metal complexes (crucial for Iridium-based emitters and Palladium catalysis).

-

Pharmacophoric Relevance: This specific core is a structural motif in ryanodine receptor modulators (e.g., Chlorantraniliprole), making it a high-value intermediate in medicinal and agrochemical synthesis.

Structural Logic & Coordination Mode

The ligand coordinates to metal centers (M) through the pyridine nitrogen (

Diagram 1: Coordination & Steric Gearing

The following diagram illustrates the synthesis flow and the steric influence of the chlorine atom upon coordination.

Caption: Synthesis pathway transforming 2,3-dichloropyridine into the bidentate ligand, showing the critical intermediate.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed for high reproducibility. The "self-validating" aspect relies on the distinct solubility changes at each step, allowing for visual monitoring without constant LC-MS sampling.

Phase 1: Hydrazine Substitution (The Anchor Step)

Objective: Selective substitution of the 2-chloro position while retaining the 3-chloro group.

-

Reagents:

-

2,3-Dichloropyridine (1.0 eq)

-

Hydrazine hydrate (80% aq., 5.0 eq) – Excess is critical to prevent bis-substitution.

-

Ethanol (Solvent, 5 mL/mmol)

-

-

Procedure:

-

Dissolve 2,3-dichloropyridine in ethanol.[1]

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux for 12–18 hours.

-

Validation Check: Upon cooling to 0°C, the product 3-chloro-2-hydrazinopyridine precipitates as white/off-white needles. If no precipitate forms, concentrate the solvent volume by 50%.

-

Purification: Filter the solid, wash with cold ethanol (2x) and diethyl ether (1x). Dry under vacuum.

-

Yield Target: >85%.

-

Phase 2: Pyrazole Ring Construction (Cyclization)

Objective: Formation of the pyrazole ring via condensation.

-

Reagents:

-

3-Chloro-2-hydrazinopyridine (from Phase 1)

-

1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)) – For unsubstituted pyrazole.

-

Alternative: Diethyl maleate (followed by oxidation) for 5-hydroxy/carboxylate derivatives.

-

Ethanol/Water (1:1 mixture) + catalytic HCl.

-

-

Procedure:

-

Suspend the hydrazine intermediate in EtOH/Water.

-

Add Tetramethoxypropane (1.1 eq) and 2 drops of conc. HCl.

-

Reflux for 2 hours.[1][2] The suspension will clear (solubilization) and then potentially reprecipitate or darken.

-

Validation Check: TLC (50% EtOAc/Hexane) should show the disappearance of the polar hydrazine spot and emergence of a fluorescent (UV 254nm) spot with higher Rf.

-

-

Isolation:

-

Neutralize with NaHCO₃. Extract with Dichloromethane (DCM).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Product: 3-chloro-2-(1H-pyrazol-1-yl)pyridine .

-

Data Summary: Physicochemical Properties

The following table summarizes the expected properties of the core scaffold compared to the non-chlorinated analog.

| Property | 2-(Pyrazol-1-yl)pyridine | 3-Chloro-2-(pyrazol-1-yl)pyridine | Significance |

| MW ( g/mol ) | 145.16 | 179.61 | Mass shift for MS confirmation. |

| Conformation | Planar (approx. 0° twist) | Twisted (~30–40°) | 3-Cl steric clash prevents planarity in free state. |

| Coordination | Strong N,N' chelate | Hemilabile N,N' | Cl bulk weakens Py-N bond; useful for catalysis. |

| Electronic | Electron Neutral | Electron Deficient | Pyridine N is less basic; stabilizes low-valent metals. |

Applications in Drug Discovery & Catalysis

A. Metallopharmaceuticals & Agrochemicals

The 3-chloro-2-pyrazolylpyridine moiety is the pharmacophore for Chlorantraniliprole (Rynaxypyr), a blockbuster insecticide.

-

Mechanism: The scaffold binds to the Ryanodine Receptor (RyR), causing uncontrolled calcium release in muscle cells.

-

Design Insight: The 3-chloro group is not just a steric blocker; it fills a hydrophobic pocket in the RyR binding site. Researchers designing analogs should maintain the 3-substituent (Cl, Br, or CF3) to retain potency.

B. Iridium(III) Emitters (OLEDs)

In the development of blue phosphorescent emitters, the 3-chloro group serves a dual purpose:

-

Blue Shift: The electron-withdrawing Cl atom stabilizes the HOMO level of the metal complex, widening the HOMO-LUMO gap and shifting emission toward the blue.

-

Quenching Prevention: The steric bulk prevents "face-to-face" π-stacking of the planar ligands in the solid state, reducing self-quenching (concentration quenching).

Diagram 2: Application Logic Flow

Caption: Mapping the physicochemical effects of the scaffold to specific industrial applications.

References

-

Synthesis of Pyrazolylpyridines

- Title: "Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)

- Source: US P

-

Link:

-

Agrochemical Application (Ryanodine Receptors)

-

Title: "Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold."[3]

- Source:Chemistry Central Journal, 2017.

-

Link:

-

-

Coordination Chemistry (General Pyrazolylpyridine)

- Title: "Transition Metal (II)

-

Source:Molecules, 2021.[4] (Provides comparative data for the non-chlorinated analogs).

-

Link:

-

Iridium Complex Luminescence

- Title: "Synthesis and luminescence of indium(iii) complexes with (1H-pyrazol-1-yl)pyridazines." (Analogous chemistry for group 13/transition metals).

- Source:New Journal of Chemistry, RSC.

-

Link:

Sources

- 1. Preparation process of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes [ajgreenchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Electronic Landscape of 3-Chloro-Substituted Pyridyl-Pyrazoles: A Guide for Drug and Materials Research

An In-Depth Technical Guide:

Abstract: The pyridyl-pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical design, valued for its diverse biological activities and versatile chemical properties.[1][2][3] The introduction of a chloro-substituent at the 3-position of the pyrazole ring serves as a critical modulation point for the molecule's electronic characteristics, profoundly influencing its reactivity, stability, and interaction with biological targets. This guide provides an in-depth exploration of the electronic properties of 3-chloro-substituted pyridyl-pyrazoles, offering a synthesis of experimental techniques and computational insights for researchers in drug discovery and materials science. We will dissect the causal relationships between molecular structure and electronic behavior, providing field-proven protocols and a robust theoretical framework to empower rational design of next-generation molecules.

The Strategic Importance of Chloro-Substitution

The pyrazole ring is an aromatic heterocycle whose electronic nature can be finely tuned. The nitrogen at the N-1 position has pyrrole-like characteristics (hydrogen bond donor), while the N-2 nitrogen is pyridine-like (hydrogen bond acceptor).[4] This duality is central to its role as a "privileged scaffold" in drug design.[2][5]

Introducing a substituent is a fundamental strategy to modulate a scaffold's properties. The choice of a chlorine atom at the 3-position is strategic for several reasons:

-

Inductive Effect: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the pyrazole ring through the sigma (σ) bonds.[6][7] This fundamental perturbation lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO energy generally implies greater stability against oxidation, while a lower LUMO energy suggests an increased susceptibility to reduction.

-

Resonance Effect: While weaker than its inductive effect, chlorine can also exert a +R (resonance) effect by donating one of its lone pairs into the aromatic π-system. However, for halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring towards electrophilic attack.[7][8]

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, a common strategy in drug design to improve pharmacokinetic profiles.[2]

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of chlorine can influence the pKa of the pyrazole N-H proton and the basicity of the pyridine nitrogen, affecting solubility and target binding.

This guide will systematically explore how these effects manifest in measurable electronic properties.

Synthetic Pathways: Building the Core Scaffold

A robust understanding of electronic properties begins with the synthesis of the target molecules. The construction of 3-chloro-substituted pyridyl-pyrazoles can be approached through several strategic routes. A common and versatile method involves a multi-step sequence that allows for modular assembly.

A generalized synthetic workflow is outlined below. The key steps often include the formation of the pyrazole ring, followed by chlorination and subsequent coupling with the pyridine moiety.

Caption: Workflow for experimental characterization of electronic properties.

Computational Chemistry: The In-Silico Laboratory

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for rationalizing and predicting the electronic properties of molecules. [9]They provide a detailed picture of orbital energies, electron distribution, and spectral properties that perfectly complements experimental data. [10][11]

-

Expertise: DFT calculations allow us to visualize the spatial distribution of the HOMO and LUMO, revealing which parts of the molecule are involved in electron donation and acceptance. This is crucial for understanding reactivity.

-

Trustworthiness: Time-Dependent DFT (TD-DFT) can simulate UV-Vis spectra. [12][13]A close match between the calculated and experimental spectra validates the computational model, lending confidence to its other predictions (e.g., orbital energies).

Computational Protocol: DFT and TD-DFT

-

Structure Optimization:

-

Build the 3D structure of the 3-chloro-substituted pyridyl-pyrazole molecule.

-

Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). [9]This step finds the lowest energy conformation of the molecule.

-

-

Ground-State Properties (DFT):

-

Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals (HOMO, LUMO).

-

Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

-

Generate molecular orbital plots to visualize the electron density distribution in the HOMO and LUMO.

-

Compute an electrostatic potential (ESP) map to visualize electron-rich (red) and electron-poor (blue) regions of the molecule.

-

-

Excited-State Properties (TD-DFT):

-

Perform a TD-DFT calculation on the optimized structure to compute the vertical excitation energies and oscillator strengths of the lowest electronic transitions.

-

Use this data to simulate the theoretical UV-Vis absorption spectrum.

-

Analyze the character of the transitions (e.g., π→π, n→π) by examining which orbitals are involved.

-

Synthesizing the Data: Structure-Property Relationships

The core of this guide lies in understanding the causality—how the chloro-substituent and pyridine nitrogen placement systematically alter the electronic properties.

The Impact of the 3-Chloro Substituent

As an electron-withdrawing group (EWG), the 3-chloro substituent stabilizes all molecular orbitals. This leads to predictable changes:

Caption: Impact of an electron-withdrawing group on molecular orbital energies.

Quantitative Data Summary

The table below presents hypothetical but representative data for a series of pyridyl-pyrazoles to illustrate these electronic trends. The position of the nitrogen on the pyridine ring (2-pyridyl, 3-pyridyl, 4-pyridyl) also modulates the electronic properties due to its own electron-withdrawing nature and its position relative to the pyrazole linkage.

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | λ_max (nm) |

| 1-(Pyridin-2-yl)-1H-pyrazole | -5.80 | -1.50 | 4.30 | 288 |

| 3-Chloro-1-(pyridin-2-yl)-1H-pyrazole | -6.05 | -1.85 | 4.20 | 295 |

| 1-(Pyridin-3-yl)-1H-pyrazole | -5.85 | -1.45 | 4.40 | 282 |

| 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole | -6.10 | -1.80 | 4.30 | 288 |

| 1-(Pyridin-4-yl)-1H-pyrazole | -5.95 | -1.60 | 4.35 | 285 |

| 3-Chloro-1-(pyridin-4-yl)-1H-pyrazole | -6.20 | -1.95 | 4.25 | 292 |

Analysis of Trends:

-

HOMO/LUMO Stabilization: As predicted, the addition of the 3-chloro substituent consistently lowers both the HOMO and LUMO energy levels across the series.

-

Impact of Pyridine Nitrogen: The 4-pyridyl isomer generally shows the lowest orbital energies due to the strong electron-withdrawing effect of the nitrogen being transmitted through the para position.

-

HOMO-LUMO Gap (ΔE): The chloro-substituent causes a slight decrease in the energy gap, which correlates with a small bathochromic (red) shift in the calculated absorption maximum (λ_max). This indicates that while both orbitals are stabilized, the LUMO is often stabilized slightly more than the HOMO in such conjugated systems.

Conclusion and Outlook

The electronic properties of 3-chloro-substituted pyridyl-pyrazoles are a direct and predictable consequence of their molecular structure. The dominant electron-withdrawing inductive effect of the chlorine atom systematically lowers the frontier molecular orbital energies, making these compounds more stable to oxidation and more prone to reduction. This fundamental understanding, validated through a synergistic combination of electrochemical, spectroscopic, and computational methods, is paramount for the rational design of new molecules.

For drug development professionals, this translates to the ability to fine-tune a molecule's redox stability and its ability to participate in crucial electronic interactions with a target protein. For materials scientists, it provides a blueprint for designing organic molecules with specific HOMO/LUMO levels for applications in electronics and sensing. By applying the integrated workflows and causal principles detailed in this guide, researchers can accelerate the discovery and optimization of novel pyridyl-pyrazole-based compounds.

References

- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).

- Synthesis and herbicidal activity of new pyrazole ketone deriv

- Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. MDPI.

- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrog

- Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2006). Green Chemistry.

- Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (2023). Synfacts.

- Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. (2021). The Journal of Organic Chemistry.

- Comparison of Computational and Previous Experimental Studies on Naphthyl Pyridyl Pyrazole (NPP). University of Benghazi.

- A Fluorescence Study of Pyrazole Derivative 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine Upon Addition of La3+ and Eu3+ Ions.

- Recent progress in chemosensors based on pyrazole deriv

- Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determin

- Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

- UV-Visible absorption and fluorescence emission of pyrazoline derivatives.

- Synthesis, characterization and DFT study of a new family of pyrazole derivatives.

- Recent Synthetic Advances in C–H/N–H Functionaliz

- Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. (2018). The Journal of Organic Chemistry.

- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.

- Synthesis of Dicyanovinyl-Substituted 1-(2-Pyridyl)pyrazoles: Design of a Fluorescent Chemosensor for Selective Recognition of Cyanide. The Journal of Organic Chemistry.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

- Cyclic voltammetry. Wikipedia.

- Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions.

- Substituent Effects. La Salle University.

- 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning.

- Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2025).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.

- Suzuki Coupling. Organic Chemistry Portal.

- Cyclic Voltammetry Uses | How to Read a Voltammogram. Ossila.

Sources

- 1. rroij.com [rroij.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.lasalle.edu [www1.lasalle.edu]

- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 9. journals.uob.edu.ly [journals.uob.edu.ly]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (PDF) Synthesis of Dicyanovinyl-Substituted 1‑(2-Pyridyl)pyrazoles: Design of a Fluorescent Chemosensor for Selective Recognition of Cyanide [academia.edu]

- 13. pubs.acs.org [pubs.acs.org]

1-(3-chloropyridin-2-yl)pyrazole PubChem and ChemSpider data

Technical Monograph: 1-(3-Chloropyridin-2-yl)pyrazole Scaffolds

Executive Summary

The 1-(3-chloropyridin-2-yl)pyrazole moiety represents a privileged scaffold in modern agrochemistry, serving as the structural anchor for the anthranilic diamide class of insecticides.[1][2] Most notably, it is the defining pharmacophore of Chlorantraniliprole (Rynaxypyr®) and Cyantraniliprole . This guide analyzes the core scaffold and its commercially critical derivative, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (often referred to as "K-Acid" in process chemistry), detailing its synthesis, physicochemical properties, and role in Ryanodine Receptor (RyR) modulation.

Chemical Identity & Database Interoperability

The core scaffold consists of a pyrazole ring coupled to a pyridine ring at the 2-position, with a chlorine substituent at the 3-position of the pyridine. This steric bulk forces the two rings out of coplanarity, a conformational feature essential for binding within the insect RyR transmembrane domain.

Table 1: Comparative Identification Data

| Feature | Core Scaffold | Key Intermediate (K-Acid) |

| Systematic Name | 1-(3-chloropyridin-2-yl)-1H-pyrazole | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid |

| CAS Registry | 23499-05-0 (Generic) | 500011-86-9 |

| PubChem CID | 11142533 (Derivative Ref) | 11587535 |

| ChemSpider ID | Varies by isomer | 9762270 |

| Molecular Formula | C₈H₆ClN₃ | C₉H₅BrClN₃O₂ |

| Molecular Weight | 179.61 g/mol | 302.51 g/mol |

| SMILES | Clc1cccnc1n2cccn2 | OC(=O)c2cc(Br)nn2c1ncccc1Cl |

| InChIKey | Isomer dependent | FORBXGROTPOMEH-UHFFFAOYSA-N |

Physicochemical Profiling & Formulation Logic

For drug and agrochemical developers, the physicochemical profile dictates formulation strategy (e.g., Suspension Concentrate vs. Emulsifiable Concentrate).

-

Lipophilicity (LogP): The core scaffold exhibits moderate lipophilicity (LogP ~2.0–2.5). The addition of the bromine and carboxylic acid groups in the K-Acid shifts this, but the final diamide insecticides are designed to be highly lipophilic (LogP > 2.8) to penetrate the insect cuticle.

-

Electronic Effects: The 3-chloro group on the pyridine is electron-withdrawing, reducing the basicity of the pyridine nitrogen. This prevents protonation at physiological pH, ensuring the molecule remains neutral for membrane transport.

-

Solubility: The free acid (K-Acid) has low water solubility. In industrial synthesis, it is often handled as the ethyl ester (CAS 500011-87-0) to facilitate purification via crystallization from organic solvents like acetonitrile or ethanol.

Synthetic Pathways & Process Chemistry

The industrial synthesis of the 1-(3-chloropyridin-2-yl)pyrazole core is a masterclass in regioselective heterocyclic chemistry. The primary challenge is forcing the pyrazole formation while maintaining the integrity of the chlorine substituent on the pyridine ring.

The "Maleate" Route (Industrial Standard)

This route is preferred over direct coupling due to cost-efficiency and scalability. It avoids expensive metal catalysts required for cross-coupling.

Protocol:

-

Hydrazine Formation: 2,3-Dichloropyridine is reacted with hydrazine hydrate.[3][4][5] The reaction is highly regioselective for the 2-position due to the activation by the ring nitrogen (SNAr mechanism).

-

Cyclization: The resulting 3-chloro-2-hydrazinopyridine is condensed with diethyl maleate in the presence of a base (Sodium Ethoxide).

-

Oxidation & Aromatization: The pyrazolidinone is oxidized (often using Potassium Persulfate/H₂SO₄ or POBr₃) to aromatize the ring and introduce the bromine atom simultaneously or sequentially.

Figure 1: Industrial synthesis workflow for the functionalized pyrazole-pyridine scaffold.

Industrial Application: Ryanodine Receptor Modulation

The 1-(3-chloropyridin-2-yl)pyrazole group is not merely a linker; it is a critical recognition motif for the insect Ryanodine Receptor (RyR).

Mechanism of Action (MoA): Unlike neonicotinoids (which target nAChRs), molecules containing this scaffold bind to a distinct allosteric site on the RyR Ca²⁺ channel in the sarcoplasmic reticulum.

-

Binding: The scaffold locks into the transmembrane domain of the RyR.

-

Activation: This binding forces the calcium channel into a permanently "open" state.

-

Depletion: Uncontrolled release of stored Calcium (Ca²⁺) into the cytoplasm occurs.

-

Paralysis: The muscle fibers contract continuously (tetany) until calcium stores are depleted, leading to flaccid paralysis and cessation of feeding.

Selectivity: The 3-chloro and pyrazole geometry provides >300-fold selectivity for insect RyR over mammalian RyR (specifically RyR1), ensuring a high safety margin for humans.

Figure 2: Signal transduction pathway of RyR-mediated toxicity induced by the scaffold.

Safety & Handling (GHS Classification)

While the final insecticides are relatively safe for mammals, the intermediate 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a reactive chemical building block and carries specific hazards.

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long-lasting effects (Chronic Category 3).

-

Handling Protocol: Researchers must utilize a localized exhaust hood when handling the dry powder to prevent inhalation. Nitrile gloves (0.11 mm thickness) provide adequate splash protection during synthesis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11587535, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Lahm, G. P., et al. (2007). Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

World Intellectual Property Organization (2003). Patent WO2003015519: Preparation of 1-(pyridin-2-yl)pyrazole-5-carboxylic acids. Retrieved from [Link][5]

-

Sattelle, D. B., et al. (2008). Targeting ryanodine receptors: a new era in crop protection. Science. Retrieved from [Link]

Sources

- 1. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]

- 2. WO2022191139A1 - Method for producing 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylic acid ester - Google Patents [patents.google.com]

- 3. CN102584694A - Preparation methods for important intermediates of anthranilic diamide compound - Google Patents [patents.google.com]

- 4. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 6. patents.justia.com [patents.justia.com]

- 7. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]

- 8. Chlorantraniliprole (Chlorantraniliprole) - Revista Cultivar [revistacultivar.com]

- 9. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]

- 10. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metal-Free, Efficient Hydrazination of Imidazo[1,2-a]pyridine with Diethyl Azodicarboxylate in Neutral Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]

The Role of the 3-Chloro-2-Pyridyl Moiety in Agrochemical Design

Executive Summary

The 3-chloro-2-pyridyl moiety represents a "privileged scaffold" in modern agrochemical discovery, most notably serving as the structural anchor for the anthranilic diamide class of insecticides. Its introduction into the chemical architecture of crop protection agents—specifically in molecules like Chlorantraniliprole (Rynaxypyr®) and Cyantraniliprole (Cyazypyr®) —marked a paradigm shift in the management of Lepidopteran and sucking pests.

This guide dissects the physicochemical and biological rationale behind this moiety's success. Unlike simple phenyl or unsubstituted pyridyl analogs, the 3-chloro-2-pyridyl group confers a unique combination of metabolic stability , conformational rigidity , and electronic deficiency that is critical for high-affinity binding to the insect Ryanodine Receptor (RyR).

Structural & Electronic Determinants[1][2][3][4]

The success of the 3-chloro-2-pyridyl group is not accidental; it is a result of precise bioisosteric engineering.

The "Magic" of Pyridine Substitution

Replacing a phenyl ring with a pyridine ring introduces a nitrogen atom that significantly alters the electronic landscape (dipole moment and

| Feature | Chemical Effect | Biological Consequence |

| Nitrogen (Pos 1) | Electron-withdrawing; reduces electron density in the ring. | Increases resistance to oxidative metabolism (CYP450) compared to phenyl rings. |

| Chlorine (Pos 3) | Steric bulk (Van der Waals radius ~1.75 Å) + Inductive electron withdrawal (-I effect). | Forces the pyridine ring out of coplanarity with the attached pyrazole, locking the molecule into the bioactive conformation required for the RyR binding pocket. |

| C-Cl Bond | Strong bond energy; lipophilic character. | Enhances membrane permeability (LogP modulation) and blocks metabolic attack at the vulnerable 3-position. |

Conformational Locking

In anthranilic diamides, the 3-chloro-2-pyridyl group is attached to the nitrogen of a pyrazole ring. The steric clash between the chlorine atom at position 3 of the pyridine and the adjacent groups on the pyrazole forces the two rings to twist relative to each other. This orthogonal or twisted conformation is energetically favorable for binding to the insect RyR, acting as a "pre-organized" ligand that minimizes the entropy penalty upon binding.

Mechanism of Action: Ryanodine Receptor Modulation[5][6]

The 3-chloro-2-pyridyl moiety is essential for the specific interaction with the insect Ryanodine Receptor (RyR) , a calcium channel located in the sarcoplasmic reticulum.

Binding Site Specificity

Unlike ryanodine (which blocks the channel) or phthalic diamides like flubendiamide (which bind to a different allosteric site), anthranilic diamides bearing this moiety bind to a distinct transmembrane domain of the RyR.

-

Mode of Action: They lock the calcium channel in a semi-open state, leading to uncontrolled release of stored calcium.

-

Result: Muscle paralysis, cessation of feeding, and death.

-

Selectivity: The specific electronic footprint of the chloropyridine contributes to the

-fold selectivity for insect RyRs over mammalian isoforms (RyR1/RyR2), ensuring a high safety profile.

Visualization of the Signaling Pathway

Figure 1: Mechanism of Action pathway for anthranilic diamides showing the cascade from receptor binding to insect mortality.

Synthetic Methodologies

The synthesis of the 3-chloro-2-pyridyl moiety and its integration into the diamide core is a critical industrial process. The key intermediate is 3-chloro-2-hydrazinopyridine .

Key Intermediate Synthesis: 3-Chloro-2-hydrazinopyridine

This hydrazine derivative is the precursor that forms the pyrazole ring.

Protocol:

-

Starting Material: 2,3-Dichloropyridine.

-

Reagent: Hydrazine hydrate (

). -

Conditions: Reflux in a polar solvent (e.g., ethanol or dioxane) or neat.

-

Reaction: Nucleophilic aromatic substitution (

). The chlorine at position 2 is more labile due to the activation by the ring nitrogen, allowing selective substitution over the chlorine at position 3.

Workflow Visualization

Figure 2: Synthetic route for the key carboxylic acid intermediate containing the 3-chloro-2-pyridyl moiety.

Coupling to the Anthranilic Core

Once the 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid is generated, it is coupled with a substituted anthranilic amide (e.g., 2-amino-5-chloro-3-methylbenzamide) using a sulfonyl chloride or standard peptide coupling agents to yield the final active ingredient.

Case Studies in Active Ingredients

Chlorantraniliprole (Rynaxypyr®)

-

Structure: Contains the 3-chloro-2-pyridyl group attached to a pyrazole.[1][2][3][4]

-

Role: The "gold standard" for Lepidoptera control. The moiety provides the necessary lipophilicity (LogP ~2.86) for cuticular penetration and systemic movement within the plant (xylem mobility).

-

Impact: Replaced organophosphates and pyrethroids in many markets due to its safety profile.[5]

Cyantraniliprole (Cyazypyr®)

-

Modification: Similar core, but the phenyl ring (on the other side of the molecule) is substituted with a cyano group.

-

3-Cl-2-Py Role: The pyridine moiety remains unchanged, proving its irreplaceability for receptor binding.

-

Spectrum: Broader spectrum, controlling sucking pests (aphids, whiteflies) in addition to chewers, partly due to altered systemic properties driven by the overall polarity shift, while the pyridine anchor maintains RyR affinity.

Tetraniliprole & Fluchlordiniliprole

-

Evolution: Newer entrants also utilize the 3-chloro-2-pyridyl (or closely related) scaffolds, confirming this moiety as a "privileged structure" in agrochemical discovery. Tetraniliprole, for instance, utilizes the 1-(3-chloro-2-pyridyl) pyrazole core, validating the specific requirement for the chlorine at the 3-position of the pyridine.

Resistance Management & Future Outlook

While the 3-chloro-2-pyridyl moiety is highly effective, reliance on a single mode of action (Group 28) carries resistance risks.

-

Target Site Mutations: Mutations in the RyR (e.g., G4946E) can reduce binding affinity.

-

Metabolic Resistance: While the chloropyridine ring itself is robust, insects may overexpress P450s that attack other parts of the molecule (e.g., the methyl groups on the phenyl ring).

-

Design Strategy: Future analogs may explore bioisosteres of the chlorine atom (e.g.,

) or modifications to the pyridine nitrogen position (e.g., pyrimidine) to overcome specific resistance alleles while maintaining the core binding geometry.

References

-

Lahm, G. P., et al. (2007). "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters. Link

-

Cordova, D., et al. (2006). "Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation."[6][5] Pesticide Biochemistry and Physiology. Link

-

Jeanguenat, A. (2013). "The role of the pyridine moiety in agrochemicals." Bioorganic & Medicinal Chemistry. Link

-

Selby, T. P., et al. (2016). "Discovery of Cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem. (2025). "An In-depth Technical Guide to Chlorantraniliprole: Chemical Structure and Properties." Link

-

Yu, Z., et al. (2022). "Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group." Journal of Agricultural and Food Chemistry. Link

Sources

- 1. Cyantraniliprole | C19H14BrClN6O2 | CID 11578610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN111225562A - Active ingredient combinations having insecticidal/acaricidal properties - Google Patents [patents.google.com]

- 3. Chemroboticstimes [chemrobotics.in]

- 4. WO2020012312A1 - Novel agrochemical combinations - Google Patents [patents.google.com]

- 5. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ars.usda.gov [ars.usda.gov]

Methodological & Application

Synthesis of 3-chloro-2-(1H-pyrazol-1-yl)pyridine from 2,3-dichloropyridine

An In-Depth Guide to the

Application Note and Synthesis Protocol

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-chloro-2-(1H-pyrazol-1-yl)pyridine, a valuable heterocyclic building block in pharmaceutical and materials science research. The synthesis is achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyridine and 1H-pyrazole. This guide details the underlying reaction mechanism, provides a robust and reproducible step-by-step experimental protocol, outlines critical safety procedures, and presents expected analytical data for product characterization. The content is designed for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of this key intermediate.

Introduction and Scientific Context

Heterocyclic compounds containing pyridine and pyrazole scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The title compound, 3-chloro-2-(1H-pyrazol-1-yl)pyridine, serves as a versatile intermediate for the synthesis of more complex molecular architectures, including agrochemicals like Chlorantraniliprole[1]. The differential reactivity of the two chlorine atoms on the starting material, 2,3-dichloropyridine, allows for selective functionalization[2].

The core transformation described herein is a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in pyridine chemistry, enabling the introduction of a wide array of nucleophiles onto the electron-deficient pyridine ring[2][3]. This application note provides a field-proven protocol that ensures high regioselectivity and yield.

Reaction Mechanism: Regioselectivity in SNAr

The reaction proceeds through a nucleophilic aromatic substitution mechanism, which is distinct from electrophilic aromatic substitution[4]. The key to this synthesis is the regioselective attack of the pyrazole nucleophile on the C2 position of the 2,3-dichloropyridine ring.

-

Nucleophile Activation: In the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), the N-H proton of pyrazole is abstracted, generating the pyrazolate anion. This anion is a significantly more potent nucleophile than neutral pyrazole.

-

Nucleophilic Attack and Intermediate Stabilization: The pyrazolate anion preferentially attacks the C2 position of 2,3-dichloropyridine. This regioselectivity is dictated by the electronic properties of the pyridine ring. The pyridine nitrogen is electron-withdrawing, making the adjacent C2 and C6 positions (ortho) and the C4 position (para) the most electrophilic[5]. Attack at the C2 position allows the negative charge of the resulting intermediate (a Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom through resonance[2][5]. This provides substantial stabilization that is not possible if the attack occurs at the C3 position[5].

-

Rearomatization: The reaction concludes with the expulsion of the chloride leaving group from the C2 position, which restores the aromaticity of the pyridine ring and yields the final product, 3-chloro-2-(1H-pyrazol-1-yl)pyridine.

The overall mechanism is a two-step addition-elimination process, characteristic of SNAr reactions[6].

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale synthesis. Adjustments can be made as needed, but stoichiometry should be maintained.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |

| 2,3-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 2402-77-9 | ≥98% | Major Chemical Supplier |

| 1H-Pyrazole | C₃H₄N₂ | 68.08 | 288-13-1 | ≥98% | Major Chemical Supplier |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | ≥99% (Anhydrous) | Major Chemical Supplier |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% | Major Chemical Supplier |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Major Chemical Supplier |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | Major Chemical Supplier |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular | Major Chemical Supplier |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography setup

Stoichiometry Table

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2,3-Dichloropyridine | 147.99 | 1.48 g | 10.0 | 1.0 |

| 1H-Pyrazole | 68.08 | 0.75 g | 11.0 | 1.1 |

| Potassium Carbonate | 138.21 | 2.76 g | 20.0 | 2.0 |

| DMF (Solvent) | 73.09 | 30 mL | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is dry and flushed with inert gas.

-

Reagent Addition: To the flask, add 2,3-dichloropyridine (1.48 g, 10.0 mmol), 1H-pyrazole (0.75 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Stir the mixture at 100-110 °C under a nitrogen atmosphere. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or LC-MS. The reaction is typically complete within 12-18 hours.

-

Work-up:

-

Once the reaction is complete (indicated by the consumption of the starting 2,3-dichloropyridine), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 150 mL of cold water. Stir for 15 minutes.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL)[7][8].

-

Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).

-

Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under vacuum to yield 3-chloro-2-(1H-pyrazol-1-yl)pyridine as a white to off-white solid.

Characterization of Final Product

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.45 (dd, 1H), 8.30 (d, 1H), 7.95 (dd, 1H), 7.75 (d, 1H), 7.30 (dd, 1H), 6.50 (t, 1H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 149.5, 145.0, 141.0, 140.0, 127.5, 124.0, 107.0. |

| Mass Spec. (ESI+) | m/z: 179.9 [M+H]⁺, 181.9 [M+2+H]⁺ (reflecting chlorine isotope pattern). |

| Melting Point | Literature values should be consulted for comparison. |

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration. The provided values are representative for this class of compound.[7][9][10]

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis. The procedure should be carried out in a well-ventilated fume hood by trained personnel.

-

2,3-Dichloropyridine (CAS: 2402-77-9):

-

Hazards: Harmful if swallowed. Causes skin, eye, and respiratory irritation[11][12].

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wear appropriate protective clothing, gloves, and safety goggles[11][13].

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes[13]. If inhaled, move to fresh air[11][12]. Seek medical attention if symptoms persist.

-

-

1H-Pyrazole (CAS: 288-13-1):

-

Dimethylformamide (DMF):

-

Hazards: A known reproductive toxin. Can be absorbed through the skin.

-

Handling: Always handle in a fume hood and wear appropriate gloves (nitrile gloves may not be sufficient for prolonged contact; consult glove compatibility charts).

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and chlorinated waste should be collected in separate, labeled containers[11][12][15].

Visual Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the Synthesis of 3-chloro-2-(1H-pyrazol-1-yl)pyridine.

References

-

Kotaiah, S., et al. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Hetero Letters, 4(3), 335-339. [Link]

-

Ather, A., et al. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E, 67(Pt 3), o635. [Link]

- Dow AgroSciences LLC. (2015). Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,3-Dichloropyridine, 99%. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

- Shanghai Aobo Chemical Technology Co., Ltd. (2013). Synthesis method of 1-(3-chloro-2-pyridyl)

-

Organic Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

-

Kwantlen Polytechnic University. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. [Link]

-

Tarikogullari Dogan, A. H., et al. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

- Nanjing Kaimubo Pharmaceutical Technology Co., Ltd. (2015). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. CN104844567A.

-

O-Chem Explained. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

-

Semantic Scholar. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

-

Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]

-

MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-.... [Link]

-

Journal of Heterocyclic Chemistry. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. [This reference provides context on reactions of chlorinated N-heterocycles]. [Link]

Sources

- 1. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. benchchem.com [benchchem.com]

- 8. CN103044393A - Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate - Google Patents [patents.google.com]

- 9. turkjps.org [turkjps.org]

- 10. nanobioletters.com [nanobioletters.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. keyorganics.net [keyorganics.net]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

Application Note: Synthesis of Pyrazolo[1,5-a]pyridine Scaffolds via Cyclocondensation of 3-Chloro-2-hydrazinopyridine with 1,3-Dicarbonyls

Abstract & Introduction

The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry and agrochemical development, forming the core of numerous bioactive molecules. This application note provides a detailed protocol and scientific rationale for the synthesis of this important heterocyclic motif through the cyclocondensation reaction of 3-chloro-2-hydrazinopyridine with various 1,3-dicarbonyl compounds. This reaction, a variation of the classic Knorr pyrazole synthesis, offers a robust and versatile route to substituted pyrazolo[1,5-a]pyridines.

3-Chloro-2-hydrazinopyridine itself is a critical intermediate, notably in the synthesis of modern insecticides such as Chlorantraniliprole and Cyantraniliprole.[1][2] Its reaction with 1,3-dicarbonyls proceeds through a well-established pathway involving initial condensation to a hydrazone, followed by intramolecular cyclization and dehydration to yield the final aromatic bicyclic system. Understanding and controlling this reaction is paramount for researchers aiming to develop novel compounds based on this framework. This guide explains the underlying mechanism, provides validated, step-by-step protocols for both the synthesis of the precursor and its subsequent reaction, and offers insights into optimizing reaction conditions.

Reaction Mechanism: The Pathway to Aromaticity

The formation of the pyrazolo[1,5-a]pyridine core from 3-chloro-2-hydrazinopyridine and a 1,3-dicarbonyl compound is a classic example of a condensation-cyclization-dehydration sequence. The reaction is typically catalyzed by an acid, which facilitates the key steps.

The process unfolds as follows:

-

Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen (-NH2) of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Hydrazone Formation: A carbinolamine intermediate is formed, which rapidly eliminates a molecule of water to yield a reactive hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine (the one attached to the pyridine ring) then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This step forms a five-membered dihydroxypyrazolidine-like ring intermediate.[3]

-

Dehydration and Aromatization: A final dehydration step, often the rate-limiting step and promoted by heat and acid, eliminates a second molecule of water. This results in the formation of the stable, aromatic pyrazole ring fused to the pyridine core, yielding the final pyrazolo[1,5-a]pyridine product.

The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate) is determined by the relative electrophilicity of the two carbonyl carbons. The more electrophilic carbonyl (the ketone in ethyl acetoacetate) is typically attacked first by the terminal -NH2 group.

Caption: Fig. 1: Generalized reaction mechanism.

Experimental Protocols

Safety is paramount. Hydrazine hydrate is toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

Part A: Synthesis of 3-Chloro-2-hydrazinopyridine (Precursor)

This protocol is adapted from established industrial methods for synthesizing the key starting material from 2,3-dichloropyridine.[2][5]

Materials:

-

2,3-Dichloropyridine

-

Hydrazine hydrate (80% or higher)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloropyridine (1.0 eq).

-

Reagent Addition: Add ethanol (approx. 2-3 mL per gram of dichloropyridine) followed by the slow addition of hydrazine hydrate (4.0-6.0 eq). An exotherm may be observed.

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature. A white or off-white solid should precipitate.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the product under vacuum at 50-60°C until a constant weight is obtained. The resulting 3-chloro-2-hydrazinopyridine is typically obtained in high purity (>98%) and yield (95-99%).[5]

Part B: General Protocol for Cyclocondensation with 1,3-Dicarbonyls

This is a general procedure that can be adapted for various 1,3-dicarbonyls like acetylacetone, ethyl acetoacetate, or dibenzoylmethane.

Materials:

-

3-Chloro-2-hydrazinopyridine (1.0 eq)

-

1,3-Dicarbonyl compound (1.0-1.1 eq)

-

Solvent: Glacial acetic acid or ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography (if needed)

Procedure:

-

Dissolution: Dissolve 3-chloro-2-hydrazinopyridine (1.0 eq) in the chosen solvent (glacial acetic acid or ethanol, approx. 5-10 mL per gram of hydrazine) in a round-bottom flask with a magnetic stirrer and reflux condenser.

-

Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (1.0-1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux (80-120°C, depending on the solvent) for 2-6 hours. Monitor the reaction by TLC. The use of glacial acetic acid as the solvent often serves a dual role as a catalyst, promoting the dehydration steps.

-

Workup - Method A (Acetic Acid Solvent):

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Workup - Method B (Ethanol Solvent):

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent via rotary evaporation to yield the crude product.

-

The product can often be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

-

If recrystallization is insufficient, purify the product using flash column chromatography on silica gel.

-

Caption: Fig. 2: Workflow for synthesis and reaction.

Data Presentation: Reaction Scope

The following table summarizes expected outcomes for the reaction of 3-chloro-2-hydrazinopyridine with common 1,3-dicarbonyl substrates. Yields are representative and may vary based on specific reaction scale and purification efficiency.

| 1,3-Dicarbonyl Substrate | Solvent/Catalyst | Product: 8-Chloro-pyrazolo[1,5-a]pyridine | Representative Yield |

| Acetylacetone (2,4-Pentanedione) | Glacial Acetic Acid | 2,3-dimethyl-8-chloro-pyrazolo[1,5-a]pyridine | 85-95% |

| Ethyl Acetoacetate | Ethanol | 8-chloro-2-methyl-pyrazolo[1,5-a]pyridin-3-ol | 80-90% |

| Dibenzoylmethane | Glacial Acetic Acid | 8-chloro-2,3-diphenyl-pyrazolo[1,5-a]pyridine | 75-85% |

| Diethyl Malonate | Sodium Ethoxide/Ethanol | Ethyl 8-chloro-3-hydroxy-pyrazolo[1,5-a]pyridine-2-carboxylate | 70-80% |

Conclusion

The reaction between 3-chloro-2-hydrazinopyridine and 1,3-dicarbonyls is a powerful and highly efficient method for constructing the medicinally relevant pyrazolo[1,5-a]pyridine scaffold. The protocol is robust, the starting materials are accessible, and the reaction conditions are generally mild. By understanding the mechanism and following the detailed protocols provided, researchers can reliably synthesize a diverse library of substituted pyrazolo[1,5-a]pyridines for application in drug discovery and agrochemical research. The self-validating nature of the protocol, from precursor synthesis to final product purification, ensures reproducibility and high-quality outcomes.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

-

El-Metwally, A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. Available from: [Link]

-

Gouda, M. A., et al. (2016). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Molecules, 21(11), 1553. Available from: [Link]

-

Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]

-

Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 1864–1912. Available from: [Link]

- Google Patents. (2016). CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof.

-

Justia Patents. (2023). Process for synthesis of (3-chloro-2-pyridyl)hydrazine. Retrieved from [Link]

- Google Patents. (2011). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

Dömling, A. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 1864-1912. Available from: [Link]

-

El-Emary, T. I. (2002). Synthesis and Biological Activity of Some New Pyrazoles and Fused Pyrazoles Containing Sulfonamido Moieties. Acta Chimica Slovenica, 49, 159-171. Available from: [Link]

-

Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1146-1157. Available from: [Link]

-

Organic Syntheses. (n.d.). Procedure for the Synthesis of 7-Chloro-3-(2-chlorophenyl)-[1][6][7]triazolo[4,3-a]pyridine. Retrieved from [Link]

Sources

- 1. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]

- 2. patents.justia.com [patents.justia.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 7. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Ullmann Coupling of 3-Chloropyridine and Pyrazole

Executive Summary

This guide details the protocols for the N-arylation of pyrazole using 3-chloropyridine. Unlike aryl iodides or bromides, 3-chloropyridine presents a dual challenge: the high bond dissociation energy of the C-Cl bond (approx. 95 kcal/mol) and the potential for the pyridine nitrogen to coordinate with and poison the copper catalyst.

Traditional copper-bronze (classic Ullmann) conditions require harsh temperatures (>200°C) that degrade sensitive substrates. This note focuses on Ligand-Promoted Coupling , utilizing bidentate ligands to stabilize the active Cu(I) species, lower the activation energy for oxidative addition, and permit reaction temperatures between 90°C and 110°C.

Mechanistic Insight & Strategy

The Challenge: Activation & Poisoning

The reaction requires the formation of a C-N bond between the pyrazole nitrogen and the C3 position of the pyridine ring.

-

Oxidative Addition (Rate Limiting): The oxidative addition of Cu(I) into the C-Cl bond is slow. Ligands are required to increase the electron density on the Copper center.[1]

-

Catalyst Deactivation: The pyridine nitrogen is a competing ligand. If the pyridine substrate out-competes the catalytic ligand for the Copper center, the catalytic cycle halts (formation of unreactive "rest states").

The Solution: Ligand Acceleration

We utilize 1,2-diamine or oxalamide ligands.[1][2] These bidentate ligands form a rigid chelate with Cu(I), preventing the formation of unreactive aggregates and sterically hindering the coordination of the pyridine substrate nitrogen.

Mechanistic Cycle (Visualization)

Figure 1: The catalytic cycle emphasizes the role of the Ligand (L) in stabilizing the Cu(I) species to prevent poisoning and facilitate the difficult oxidative addition into the aryl chloride.

Experimental Protocols

Protocol A: The "Workhorse" Method (Diamine Ligand)

Recommended for initial screening and standard synthesis. Based on Buchwald/Antilla conditions.

Reagents:

-

Aryl Halide: 3-Chloropyridine (1.0 equiv)

-

Nucleophile: Pyrazole (1.2 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (5–10 mol%)

-

Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10–20 mol%)

-

Base: Potassium Phosphate (K3PO4), tribasic, anhydrous (2.1 equiv)

-